molecular formula C13H11BrN4O B5268268 5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5268268
M. Wt: 319.16 g/mol
InChI Key: QBDAVTBIUYDGAT-UHFFFAOYSA-N
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Description

5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromopyrazole with a suitable aldehyde or ketone to form the corresponding pyrazole derivative. This intermediate is then reacted with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce oxadiazole derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. This makes it valuable in the fields of materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer applications, it may interfere with signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A precursor in the synthesis of 5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole, known for its use in various organic reactions.

    1,2,4-Oxadiazole Derivatives: Compounds with similar structures that exhibit a range of biological activities, including antimicrobial and anticancer properties.

Uniqueness

This compound is unique due to its combination of a bromopyrazole and an oxadiazole ring, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these rings.

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O/c1-9-2-4-10(5-3-9)13-16-12(19-17-13)8-18-7-11(14)6-15-18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDAVTBIUYDGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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